(R)-tert-Butyl pyrrolidin-3-yl carbonate
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Overview
Description
®-tert-Butyl pyrrolidin-3-yl carbonate is a chemical compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities
Preparation Methods
The synthesis of ®-tert-Butyl pyrrolidin-3-yl carbonate typically involves the reaction of ®-pyrrolidin-3-ol with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are performed at low temperatures to ensure high yield and purity of the product.
Industrial production methods for ®-tert-Butyl pyrrolidin-3-yl carbonate may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
®-tert-Butyl pyrrolidin-3-yl carbonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The carbonate group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction yields alcohols or amines.
Scientific Research Applications
®-tert-Butyl pyrrolidin-3-yl carbonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of bioactive molecules.
Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: The compound is used in the production of various chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of ®-tert-Butyl pyrrolidin-3-yl carbonate involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to bioactive molecules that interact with enzymes, receptors, or other proteins in the body. These interactions can modulate various biological processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific bioactive molecules derived from ®-tert-Butyl pyrrolidin-3-yl carbonate.
Comparison with Similar Compounds
®-tert-Butyl pyrrolidin-3-yl carbonate can be compared with other similar compounds, such as:
Pyrrolidine: A simpler structure without the carbonate group, used widely in organic synthesis and medicinal chemistry.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine, known for its use in pharmaceuticals.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups, used in the synthesis of various bioactive molecules.
Properties
IUPAC Name |
tert-butyl [(3R)-pyrrolidin-3-yl] carbonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(11)12-7-4-5-10-6-7/h7,10H,4-6H2,1-3H3/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHUNAAJPVNROX-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OC1CCNC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)O[C@@H]1CCNC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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